molecular formula C9H10N2O4S B13515964 3-Ethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide

3-Ethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide

Cat. No.: B13515964
M. Wt: 242.25 g/mol
InChI Key: XEOLGYDUCRGPEO-UHFFFAOYSA-N
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Description

3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is a chemical compound with a complex structure that includes a benzoxazole ring, an ethyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide typically involves the reaction of 3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole with sulfonamide reagents under specific conditions. One common method involves the use of sulfonyl chlorides in the presence of a base to facilitate the formation of the sulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce different functional groups onto the benzoxazole ring .

Scientific Research Applications

3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzoxazole ring may also play a role in binding to target molecules, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and the sulfonamide functionality provides distinct properties compared to its analogs .

Properties

Molecular Formula

C9H10N2O4S

Molecular Weight

242.25 g/mol

IUPAC Name

3-ethyl-2-oxo-1,3-benzoxazole-6-sulfonamide

InChI

InChI=1S/C9H10N2O4S/c1-2-11-7-4-3-6(16(10,13)14)5-8(7)15-9(11)12/h3-5H,2H2,1H3,(H2,10,13,14)

InChI Key

XEOLGYDUCRGPEO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)N)OC1=O

Origin of Product

United States

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